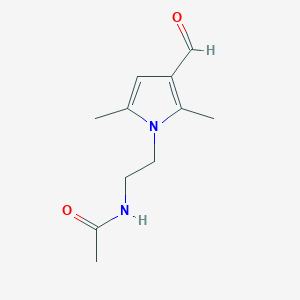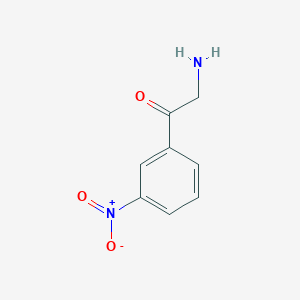
Boc-CA-phe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a phenylalanine moiety linked to a carboxy-tert-butoxycarbonylaminopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using a tert-butoxycarbonyl (Boc) group.
Formation of the Pentyl Chain: The protected phenylalanine is then reacted with a suitable reagent to introduce the carboxy-5-pentyl chain.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. Specific details would depend on the scale and requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(1-Carboxy-5-aminopentyl)-phenylalanine: Lacks the Boc protection group.
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-tyrosine: Similar structure but with a tyrosine moiety instead of phenylalanine.
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-leucine: Contains a leucine moiety.
Uniqueness
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
121635-44-7 |
|---|---|
Molecular Formula |
C20H30N2O6 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[[(1S)-1-carboxy-2-phenylethyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-19(27)21-12-8-7-11-15(17(23)24)22-16(18(25)26)13-14-9-5-4-6-10-14/h4-6,9-10,15-16,22H,7-8,11-13H2,1-3H3,(H,21,27)(H,23,24)(H,25,26)/t15?,16-/m0/s1 |
InChI Key |
KNSVUGKGZODIPY-LYKKTTPLSA-N |
SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(CC1=CC=CC=C1)C(=O)O |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(CC1=CC=CC=C1)C(=O)O |
Synonyms |
Boc-CA-Phe N-(1-carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)





![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)



